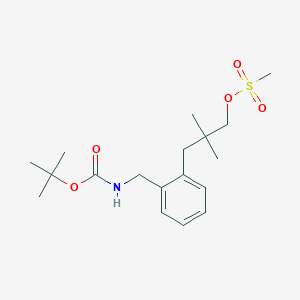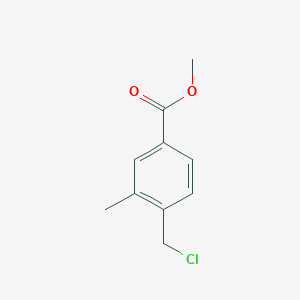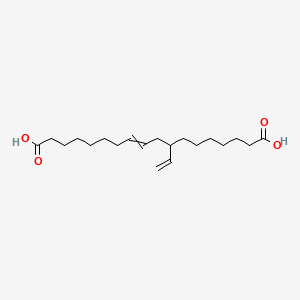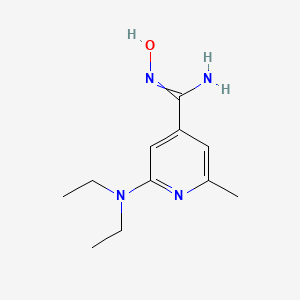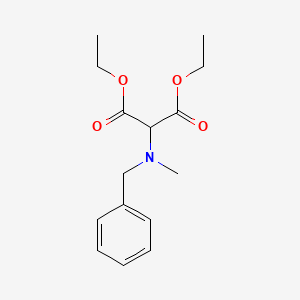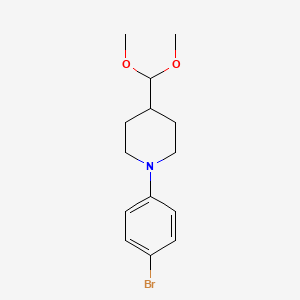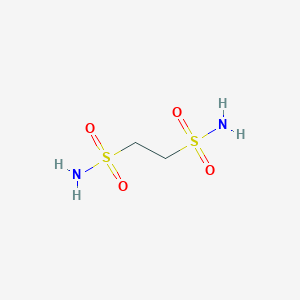
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ethoxy group, and a carboxylate ester
準備方法
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction, depending on the biological context.
類似化合物との比較
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-methylfuran-3-carboxylate: This compound includes a furan ring and a sulfanyl group, offering different chemical properties and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a piperazine ring, which provides distinct biological activities and applications.
This compound stands out due to its unique combination of a cyclohexene ring and an ethoxy-oxoethyl group, which imparts specific chemical and biological properties.
特性
分子式 |
C13H20O4 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC名 |
ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h5,11H,3-4,6-9H2,1-2H3 |
InChIキー |
MKWUMZAFGNGUAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CCC(CC1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


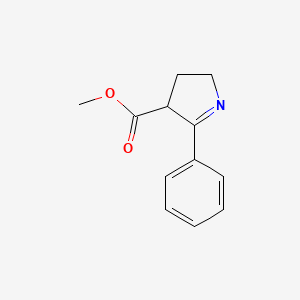

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
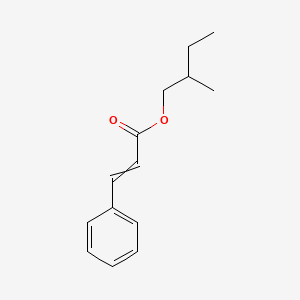
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
